molecular formula C8H5BrN2O2 B1287930 3-Bromo-7-nitro-1H-indole CAS No. 397864-11-8

3-Bromo-7-nitro-1H-indole

Cat. No.: B1287930
CAS No.: 397864-11-8
M. Wt: 241.04 g/mol
InChI Key: ZJCDMQUXOJHHBJ-UHFFFAOYSA-N
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Description

3-Bromo-7-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals. The bromine and nitro functional groups attached to the indole ring confer unique chemical properties, making this compound a valuable compound in various scientific research fields.

Biochemical Analysis

Biochemical Properties

3-Bromo-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . The interactions between this compound and these biomolecules are primarily driven by its aromatic structure and the presence of electron-withdrawing groups, which enhance its binding affinity and specificity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to alterations in gene expression and cellular responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence its overall effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative, reductive, and conjugative pathways, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by active or passive transport mechanisms, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-nitro-1H-indole typically involves the bromination and nitration of an indole precursor. One common method is the bromination of 7-nitroindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using automated reactors and controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of substituted indoles with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-amino-7-nitro-1H-indole.

    Oxidation: Formation of oxidized indole derivatives with various functional groups.

Scientific Research Applications

3-Bromo-7-nitro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1H-indole: Lacks the bromine atom, affecting its substitution reaction profile.

    5-Bromo-7-nitro-1H-indole: Similar structure but with the bromine atom at a different position, leading to different chemical properties.

Uniqueness: 3-Bromo-7-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

3-bromo-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCDMQUXOJHHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590595
Record name 3-Bromo-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397864-11-8
Record name 3-Bromo-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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